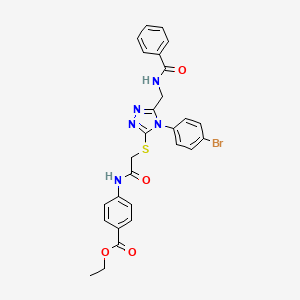
ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H24BrN5O4S and its molecular weight is 594.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound belonging to the class of 1,2,4-triazole derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring, a thioether linkage, and an acetamido group. The synthesis typically involves multiple steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Functional Groups : Various substituents such as benzamido and bromophenyl groups are incorporated through nucleophilic substitution reactions.
- Esterification : The final product is obtained by esterifying benzoic acid derivatives with ethanol under acidic conditions.
Biological Activity Overview
- Antimicrobial Properties : Triazole derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that this compound exhibits potent inhibitory effects against both bacterial and fungal strains .
- Antitumor Activity : Research has demonstrated that compounds containing the triazole moiety can inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .
- Actoprotective Effects : A study investigated the actoprotective activity of various triazole derivatives, including this compound, using forced swimming tests in rats. The results indicated a moderate actoprotective effect, suggesting potential applications in combating fatigue and enhancing physical performance .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules:
- Enzyme Inhibition : The triazole ring facilitates binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may modulate receptor activity involved in various signaling pathways related to inflammation and cell growth.
Case Study 1: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a therapeutic agent.
Case Study 2: Antitumor Activity
In vitro assays were conducted on human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. Apoptosis assays confirmed that the mechanism involved caspase activation .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN5O4S/c1-2-37-26(36)19-8-12-21(13-9-19)30-24(34)17-38-27-32-31-23(33(27)22-14-10-20(28)11-15-22)16-29-25(35)18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,29,35)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETICWVDJDFWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














